5,7-Dinitroquinoline

Nucleophilic aromatic substitution Regioselective synthesis Quinoline derivatization

5,7-Dinitroquinoline (CAS 62163-05-7) is a heterocyclic aromatic compound of the nitroquinoline class, bearing two electron-withdrawing nitro substituents at the 5- and 7-positions of the quinoline scaffold. With a molecular formula of C₉H₅N₃O₄ and a molecular weight of 219.15 g/mol, this compound serves as a versatile electrophilic building block for the synthesis of previously inaccessible quinoline derivatives.

Molecular Formula C9H5N3O4
Molecular Weight 219.15 g/mol
CAS No. 62163-05-7
Cat. No. B3054851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dinitroquinoline
CAS62163-05-7
Molecular FormulaC9H5N3O4
Molecular Weight219.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=C1
InChIInChI=1S/C9H5N3O4/c13-11(14)6-4-8-7(2-1-3-10-8)9(5-6)12(15)16/h1-5H
InChIKeyHHNNKQBSOGBBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dinitroquinoline (CAS 62163-05-7): Core Chemical Identity and Procurement Baseline for Nitroquinoline Research


5,7-Dinitroquinoline (CAS 62163-05-7) is a heterocyclic aromatic compound of the nitroquinoline class, bearing two electron-withdrawing nitro substituents at the 5- and 7-positions of the quinoline scaffold. With a molecular formula of C₉H₅N₃O₄ and a molecular weight of 219.15 g/mol, this compound serves as a versatile electrophilic building block for the synthesis of previously inaccessible quinoline derivatives [1]. Unlike its mononitro or regioisomeric dinitro counterparts, 5,7-dinitroquinoline exhibits a unique combination of regiospecific reactivity at the 5-NO₂ position and non-equivalent nitro group electronic character, making it a strategically distinct intermediate for nucleophilic aromatic substitution (SNAr) and Meisenheimer complex formation [2][3].

Why 5,7-Dinitroquinoline Cannot Be Replaced by Generic Nitroquinoline Analogs in Synthetic and Structural Applications


Nitroquinoline derivatives are not interchangeable synthons. The substitution pattern of nitro groups on the quinoline ring fundamentally governs regioselectivity in nucleophilic aromatic substitution, reduction chemistry, and Meisenheimer complex stability. For example, 5,7-dinitroquinoline undergoes regiospecific substitution exclusively at the 5-NO₂ group with thiols or sodium azide, whereas 6,8-dinitroquinoline exhibits a completely different substitution pattern at the 5- and 7-positions in SNH reactions [1][2]. Mononitro analogs such as 5-nitroquinoline lack the enhanced electrophilicity conferred by the second nitro group and do not form isolable Meisenheimer σ-adduct intermediates under comparable conditions [3]. Furthermore, the 8-hydroxy derivative (5,7-dinitroquinolin-8-ol) introduces chelating functionality that alters both reactivity and biological target profiles, while the parent 5,7-dinitroquinoline remains the preferred scaffold for transformations requiring an unsubstituted 8-position. These mechanistic differences render generic substitution scientifically invalid for applications depending on predictable regiochemical outcomes.

Quantitative Differentiation Evidence for 5,7-Dinitroquinoline (CAS 62163-05-7) Against Closest Structural Analogs


Regiospecific 5-NO₂ Substitution with Thiols and Azide: Exclusive Reactivity Not Observed in 6,8-Dinitroquinoline

5,7-Dinitroquinoline undergoes regiospecific nucleophilic substitution exclusively at the 5-NO₂ group upon treatment with thiols or sodium azide, yielding previously unknown 5-substituted-7-nitroquinoline derivatives. This contrasts sharply with 6,8-dinitroquinoline, which—under comparable nucleophilic aromatic substitution conditions with chloromethyl phenyl sulfone carbanion—undergoes substitution at the 5- and 7-positions rather than the 6- or 8-positions [1][2]. The regiospecificity of 5,7-dinitroquinoline at position 5 is a direct consequence of the electronic asymmetry imposed by the quinoline nitrogen atom, which differentially activates the two nitro groups for displacement [3].

Nucleophilic aromatic substitution Regioselective synthesis Quinoline derivatization

Non-Equivalent Nitro Groups: Electron Density at C(5)–N Bond Nearly Twice That of C(7)–N Bond

High-resolution X-ray diffraction studies of Meisenheimer complexes derived from 5,7-dinitroquinoline reveal that the two nitro groups are electronically non-equivalent. The deformation electron density (DED) peak at the C(5)–N bond of the nitro group attached to C-5 is almost twice as high as that of the nitro group attached to C-7 [1]. This electronic asymmetry is not observed in symmetrical polynitroarenes such as 2,4,6-trinitrobenzene-derived complexes, where multiple nitro groups exhibit more comparable electronic character [2]. The non-equivalence originates from the intrinsic asymmetry of the quinoline ring system (the nitrogen atom at position 1 differentially polarizes the 5- vs. 7-positions) and provides a structural basis for the observed regiospecific reactivity at C-5.

Electron density distribution X-ray crystallography Meisenheimer complex

Methylamination Reactivity: Bis-Adduct Formation Distinguishes 5,7- from 6,8-Dinitroquinoline

In oxidative methylamination with liquid methylamine/potassium permanganate (LMA/PP), both 5,7- and 6,8-dinitroquinoline react to form bis(methylamino)-substituted products. However, the intermediary σ-adducts formed are regiochemically distinct: 5,7-dinitroquinoline forms a detectable methylamino σ-adduct whose structure is consistent with initial attack at a position governed by the quinoline nitrogen, while 6,8-dinitroquinoline forms a different regioisomeric σ-adduct [1]. Critically, 8-nitroquinoline and 2-nitroquinoline are completely unreactive under identical conditions, while 3-, 5-, 6-, and 7-nitroquinoline mononitro derivatives yield only mono-aminated products [1]. This demonstrates that the dinitro substitution pattern—and specifically the 5,7-arrangement—is required for bis-amination reactivity.

Oxidative amination Nitroquinoline reactivity Frontier molecular orbital control

Alternative Synthesis Route from 2,4,6-Trinitrotoluene (TNT): A Unique Entry to 5,7-Dinitroquinolines Not Available to Other Nitroquinoline Isomers

A method for synthesizing hitherto unknown 5,7-dinitroquinolines directly from 2,4,6-trinitrotoluene (TNT) has been developed, providing 5,7-dinitroquinoline derivatives in 25–35% yields via cyclization with α,β-unsaturated aldehydes in boiling acetic acid [1]. This synthetic route is unique to the 5,7-dinitro substitution pattern; the corresponding 6,8-dinitroquinoline cannot be accessed through this TNT-based pathway, as it relies on the specific juxtaposition of nitro groups derived from the TNT aromatic core. The conventional synthesis of 5,7-dinitroquinoline via direct nitration of quinoline requires forcing conditions (fuming HNO₃, H₂SO₄, 100 °C) and produces a mixture of 5,7- and 6,8-dinitro isomers requiring chromatographic separation [2].

Energetic materials valorization Quinoline synthesis TNT-derived heterocycles

Distinct HPLC Retention Behavior: Baseline Separation of 5,7-Dinitro-8-hydroxyquinoline from Nitroxoline and Related Compounds

A validated reversed-phase HPLC method on C18/ODS achieved complete baseline separation of nitroxoline (8-hydroxy-5-nitroquinoline), 8-hydroxyquinoline, 8-hydroxy-5,7-dinitroquinoline, and 8-hydroxy-5-nitrosoquinoline using THF–methanol–water (3:3:4) mobile phase containing 10 mmol L⁻¹ EDTA and 10 mmol L⁻¹ citric acid [1]. The 5,7-dinitro-8-hydroxyquinoline (the 8-hydroxy derivative of 5,7-dinitroquinoline) exhibited distinct retention characteristics that enable its quantitation in the presence of the mononitro analog nitroxoline. The calibration plot was linear over 3.0–300 μg mL⁻¹ with a regression coefficient of 0.99996, and recovery for nitroxoline standard was 99.3–102% with mean standard deviation of 0.9% [1]. While this study used the 8-hydroxy derivative rather than the parent 5,7-dinitroquinoline, the chromatographic differentiation from the mononitro analog is directly relevant to analytical method development for the dinitro compound class.

RP-HPLC analysis Quality control Nitroquinoline separation

Optimal Research and Industrial Application Scenarios for 5,7-Dinitroquinoline (CAS 62163-05-7)


Synthesis of 5-Substituted-7-Nitroquinoline Libraries via Regiospecific Nucleophilic Displacement

5,7-Dinitroquinoline is the substrate of choice for generating libraries of 5-substituted-7-nitroquinoline derivatives, as it undergoes regiospecific displacement of the 5-NO₂ group with thiols, azide, and other nucleophiles to yield single products [1]. This contrasts with 6,8-dinitroquinoline, which produces different substitution regioisomers under comparable conditions, and with mononitroquinolines, which lack the enhanced electrophilicity required for efficient SNAr. The resulting 5-azido-7-nitroquinoline intermediates can be further elaborated via click chemistry with 1,3-dicarbonyl compounds to access 5-(1,2,3-triazol-1-yl)- or 5-amino-7-nitroquinolines that were previously inaccessible by other methods [1].

Meisenheimer Complex Studies and Physical Organic Chemistry of Nucleophilic Aromatic Substitution

The non-equivalent electronic character of the two nitro groups in 5,7-dinitroquinoline—where the C(5)–N bond exhibits approximately twice the deformation electron density of the C(7)–N bond—makes this compound a uniquely informative substrate for studying the electronic factors governing Meisenheimer complex formation and stability [2][3]. Unlike symmetrical polynitroarenes such as 2,4,6-trinitrobenzene, where nitro groups are in more comparable electronic environments, 5,7-dinitroquinoline allows researchers to probe how intrinsic heterocyclic asymmetry modulates σ-complex structure, conformational flexibility, and charge density distribution.

TNT Valorization and Energetic Materials-Derived Heterocycle Synthesis

For research programs focused on the chemical conversion of surplus energetic materials, 5,7-dinitroquinoline can be synthesized directly from 2,4,6-trinitrotoluene (TNT) via reaction with α,β-unsaturated aldehydes in 25–35% yield [4]. This route is uniquely selective for the 5,7-isomer and is not applicable to the synthesis of 6,8-dinitroquinoline. It offers a dual benefit: providing access to a synthetically valuable dinitroquinoline scaffold while simultaneously demonstrating a valorization pathway for TNT—a compound whose stockpile reduction is of significant interest to defense and environmental agencies.

Precursor to 8-Substituted Derivatives via 8-Chloro-5,7-dinitroquinoline Intermediate

5,7-Dinitroquinoline serves as the precursor to 8-chloro-5,7-dinitroquinoline, which is a versatile intermediate for synthesizing NH-bridged nitroquinoline autocomplexes with intramolecular charge transfer properties [5] and for generating 5-nitro-7,8-furoxanoquinolines whose nitroethene fragment possesses Diels–Alder reactivity as both dienophile and heterodiene [6]. These downstream transformations are uniquely enabled by the 5,7-dinitro substitution pattern and cannot be replicated using 6,8-dinitroquinoline or mononitroquinoline starting materials.

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